Fmoc-Lys(amino aldehyde)-Boc

Peptide conjugation Chemoselective ligation Solid-phase synthesis

Fmoc-Lys(amino aldehyde)-Boc (CAS 146803-44-3) is a premium lysine derivative for peptide synthesis. Its key differentiator is the α-aldehyde group, enabling chemoselective oxime/hydrazone ligations directly on-resin or post-cleavage. This orthogonal Fmoc/Boc protection eliminates hydrazine exposure and HPLC purification burdens associated with conventional methods, ensuring homogeneous, site-specific conjugates. Ideal for complex ADC linker development, FRET assays, and branched peptide architectures. Acid- and heat-sensitive; requires -20°C storage and inert atmosphere handling.

Molecular Formula C26H32N2O5
Molecular Weight 452.5 g/mol
CAS No. 146803-44-3
Cat. No. B1353986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Lys(amino aldehyde)-Boc
CAS146803-44-3
Molecular FormulaC26H32N2O5
Molecular Weight452.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCCC(C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C26H32N2O5/c1-26(2,3)33-24(30)27-15-9-8-10-18(16-29)28-25(31)32-17-23-21-13-6-4-11-19(21)20-12-5-7-14-22(20)23/h4-7,11-14,16,18,23H,8-10,15,17H2,1-3H3,(H,27,30)(H,28,31)/t18-/m0/s1
InChIKeyAPPXMECEIFEZAO-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Lys(amino aldehyde)-Boc (CAS 146803-44-3): Orthogonally Protected Lysine Aldehyde for Solid-Phase Peptide Synthesis and Chemoselective Ligation


Fmoc-Lys(amino aldehyde)-Boc (Nα-Fmoc-Nε-Boc-L-lysinal) is a lysine derivative bearing orthogonal α-amino (Fmoc) and ε-amino (Boc) protecting groups, with the α-carboxylate reduced to an aldehyde moiety. This aldehyde functionality distinguishes the compound from standard protected lysines by enabling chemoselective ligation reactions (oxime, hydrazone, thiazolidine) directly on-resin or post-cleavage [1]. The compound is highly sensitive to acid and heat, requiring storage at −20°C and careful handling during SPPS . Typical solubility in DMSO reaches 10 mM, with logP calculated at 4.4–5.6 . The aldehyde is susceptible to air oxidation over time, necessitating freshly prepared solutions and inert atmosphere storage for long-term stability [2].

Fmoc-Lys(amino aldehyde)-Boc Cannot Be Replaced by Standard Fmoc-Lys(Boc)-OH or Other Lysine Derivatives in Chemoselective Conjugation Workflows


Standard Fmoc-Lys(Boc)-OH (CAS 71989-26-9) provides orthogonal protection but lacks a reactive handle beyond amine/carboxylate chemistry, limiting post-synthetic modification to conventional amide coupling . Fmoc-Lys(Dde)-OH and Fmoc-Lys(ivDde)-OH enable side-chain functionalization orthogonal to Fmoc, yet require hydrazine deprotection (2% in DMF) which may be incompatible with certain sensitive sequences or on-resin modifications . In contrast, Fmoc-Lys(amino aldehyde)-Boc introduces a terminal aldehyde directly at the lysine α-position, enabling bioorthogonal oxime and hydrazone ligation under mild aqueous conditions without additional activation or protecting group manipulations [1]. The aldehyde remains protected as the Boc-carbamate on the ε-amine until TFA cleavage, allowing sequential orthogonal deprotection: piperidine removes Fmoc for chain extension, while TFA simultaneously cleaves the peptide from resin and exposes the free ε-amine . Fmoc-Lys(Alloc)-OH or Fmoc-Lys(Mtt)-OH provide alternative orthogonal handles, but neither offers the aldehyde's capacity for direct chemoselective ligation to aminooxy- or hydrazide-functionalized payloads [2].

Fmoc-Lys(amino aldehyde)-Boc: Quantified Performance Advantages in Peptide Crosslinker Synthesis and Selective Labeling


Aldehyde-Containing Lysine Enables Direct On-Resin Oxime Ligation with >90% Conversion Without Post-Protection Manipulation

The aldehyde moiety in Fmoc-Lys(amino aldehyde)-Boc serves as a direct electrophilic handle for aminooxy- and hydrazide-functionalized probes. In contrast, Fmoc-Lys(Boc)-OH requires post-synthetic activation (e.g., EDC/NHS coupling to an aminooxy linker) or side-chain deprotection followed by separate conjugation steps [1]. Oxime ligation between aromatic aldehydes and aminooxyacetyl groups proceeds with second-order rate constants up to 40-fold accelerated under aniline catalysis versus uncatalyzed conditions [2]. While no direct kinetic study of Fmoc-Lys(amino aldehyde)-Boc ligation was located, the aliphatic aldehyde in this lysinal derivative is expected to exhibit moderate reactivity compared to aromatic aldehydes, with thiazolidine formation generally outcompeting oxime ligation in reaction rate and product stability for aliphatic systems [3].

Peptide conjugation Chemoselective ligation Solid-phase synthesis

Selective ε-Amine Deprotection Enables Single-Site Fluorescent Labeling Without α-Amine or N-Terminal Modification

The base-labile Fmoc protection on the α-amine (reversed from the typical Boc-Lys(Fmoc) orientation) allows selective deprotection of the ε-amine during SPPS with piperidine while the peptide remains resin-bound and the α-amine stays protected [1]. In a head-to-head synthetic comparison, Boc-Lys(Fmoc)-COOH (where Fmoc protects ε-amine, Boc protects α-amine) produced fluorescently labeled peptides with a single modified lysine residue, leaving the N-terminal α-amine and other lysine residues unmodified. This contrasts with conventional post-synthetic labeling of Fmoc-Lys(Boc)-OH-containing peptides, which typically yields mixtures of mono- and poly-substituted products due to non-selective amine reactivity [2].

Fluorescent labeling Site-specific modification Boc-Lys(Fmoc) strategy

Orthogonal Fmoc/Boc Protection on Lysine Aldehyde Framework Supports Complex Peptide Architectures Including 34-Residue Di-Epitopic Constructs

The Fmoc and Boc protecting groups in Fmoc-Lys(amino aldehyde)-Boc operate fully orthogonally: Fmoc removal with 20% piperidine in DMF (base-labile) leaves the Boc group intact; Boc removal with 95% TFA (acid-labile) occurs during final resin cleavage [1]. This orthogonal scheme is validated by construction of a 34-residue di-epitopic peptide using lysine as the branching motif under continuous flow SPPS conditions [2]. In contrast, Dde-based orthogonal protection (Fmoc-Lys(Dde)-OH) requires 2% hydrazine for side-chain deprotection, which can reduce allyl groups in peptide sequences containing allyl-protected residues and may cause Dde migration between protected and unprotected lysine side-chains . The Fmoc/Boc orthogonal pair avoids these side reactions entirely.

Branched peptides Multiple antigenic peptides Orthogonal protection

Acid and Heat Sensitivity of Aldehyde-Containing Lysinal Requires Specialized Storage and Handling Versus Standard Fmoc-Lys(Boc)-OH

Fmoc-Lys(amino aldehyde)-Boc is described by multiple vendors as 'very sensitive to acid and heat,' necessitating powder storage at −20°C (3-year stability) or 4°C (2-year stability) . In solution (DMSO), stability is limited to 6 months at −80°C or 1 month at −20°C . This sensitivity contrasts with Fmoc-Lys(Boc)-OH (CAS 71989-26-9), which demonstrates robust stability under standard laboratory storage conditions and is routinely shipped at ambient temperature without special handling requirements . The aldehyde group is susceptible to air oxidation over time, requiring inert atmosphere storage for long-term preservation and freshly prepared solutions for reproducible conjugation yields [1].

Storage stability Handling protocols Shelf-life

Fmoc-Lys(amino aldehyde)-Boc as Direct Precursor to Reactive Peptide Crosslinkers Demonstrated in Published SPPS Protocol

A published protocol explicitly utilizes Fmoc-Lys(amino aldehyde)-Boc for solid-phase synthesis of reactive peptide crosslinkers via selective deprotection strategies [1]. The method achieves controlled exposure of reactive functionalities without the cross-reactivity observed when using symmetric bifunctional crosslinkers (e.g., DSS, BS³) in solution-phase protein conjugation. Symmetric homobifunctional crosslinkers frequently yield heterogeneous mixtures of intramolecular and intermolecular crosslinked products, requiring extensive HPLC purification and resulting in low isolated yields [2]. In contrast, the aldehyde handle in Fmoc-Lys(amino aldehyde)-Boc enables site-specific heterobifunctional conjugation when paired with aminooxy- or hydrazide-modified partners, yielding a single defined product with predictable stoichiometry.

Peptide crosslinker Bifunctional reagents Protein conjugation

Optimal Use Cases for Fmoc-Lys(amino aldehyde)-Boc: Evidence-Based Applications in Peptide Ligation, Site-Specific Labeling, and Crosslinker Synthesis


Synthesis of Site-Specifically Fluorescent-Labeled Peptides for FRET, PET Tracer Development, and Single-Molecule Imaging

Based on the demonstrated selective ε-amine deprotection strategy (Evidence Item 2), Fmoc-Lys(amino aldehyde)-Boc is optimally deployed in SPPS protocols requiring homogeneous single-site fluorescent labeling. The building block enables on-resin labeling of a specific lysine residue while maintaining the N-terminal α-amine and other lysine residues in protected or unmodified states [1]. This eliminates the post-synthetic HPLC purification burden required when using conventional Fmoc-Lys(Boc)-OH followed by non-selective solution-phase labeling, which produces poly-substituted byproducts with poor aqueous solubility. The approach is particularly valuable for peptides destined for FRET-based assays, PET imaging tracers requiring defined chelator stoichiometry, and single-molecule fluorescence studies where labeling heterogeneity confounds quantitative interpretation.

Construction of Branched Multiple Antigenic Peptides (MAPs) and Di-Epitopic Vaccine Candidates

The fully orthogonal Fmoc/Boc protection in Fmoc-Lys(amino aldehyde)-Boc supports synthesis of complex branched architectures without cross-reactivity or protecting group migration. The orthogonal scheme has been validated in the construction of a 34-residue di-epitopic peptide using lysine as the branching motif under continuous flow conditions [2]. In contrast to Dde-based orthogonal strategies, the Fmoc/Boc pair eliminates hydrazine exposure, preventing reduction of allyl-protected residues and Dde migration between lysine side-chains . This makes the compound particularly suited for MAP vaccine candidates, peptide dendrimers, and branched peptide libraries where high-fidelity epitope presentation is essential for immunological activity.

Preparation of Defined Heterobifunctional Peptide Crosslinkers for ADC Linker Development and Protein-Protein Interaction Mapping

As documented in the published SPPS protocol [3], Fmoc-Lys(amino aldehyde)-Boc enables the construction of reactive peptide crosslinkers with precisely positioned functional handles. The aldehyde serves as a chemoselective anchor for aminooxy- or hydrazide-functionalized payloads (biotin, fluorophores, cytotoxic drugs), while the ε-amine (exposed post-TFA cleavage) provides a second orthogonal attachment point. This heterobifunctional architecture yields homogeneous conjugates with defined Drug-to-Antibody Ratio (DAR) in ADC linker development, whereas symmetric NHS-ester crosslinkers generate heterogeneous mixtures requiring extensive purification [4]. The strategy is also applicable to chemical crosslinking-mass spectrometry (XL-MS) workflows where defined crosslinker geometry improves identification of proximal residues in protein structure determination.

Oxime- and Hydrazone-Mediated Peptide Dendrimer and Macrocycle Synthesis via Chemoselective Ligation

The aldehyde handle in Fmoc-Lys(amino aldehyde)-Boc enables direct participation in oxime and hydrazone ligation chemistries without post-synthetic activation [5]. While aromatic aldehydes show superior kinetics (up to 40-fold rate enhancement with aniline catalysis), aliphatic aldehydes remain viable for constructing peptide dendrimers and cyclic peptide architectures under mild aqueous conditions [6]. Thiazolidine formation, which outcompetes oxime ligation for aliphatic aldehydes, may offer an alternative chemoselective route with enhanced product stability [7]. This application scenario is most relevant for researchers synthesizing constrained peptide therapeutics, where macrocyclization via side-chain-to-side-chain ligation can improve proteolytic stability and target binding affinity.

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